molecular formula C14H10FNO5 B2617748 Methyl 4-(4-fluorophenoxy)-3-nitrobenzenecarboxylate CAS No. 320417-11-6

Methyl 4-(4-fluorophenoxy)-3-nitrobenzenecarboxylate

Cat. No.: B2617748
CAS No.: 320417-11-6
M. Wt: 291.234
InChI Key: VOPSYKKSSYANRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(4-fluorophenoxy)-3-nitrobenzenecarboxylate is an organic compound with the molecular formula C14H10FNO5 It is a derivative of benzoic acid and features a fluorophenoxy group and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-fluorophenoxy)-3-nitrobenzenecarboxylate typically involves a multi-step process. One common method includes the nitration of methyl 4-(4-fluorophenoxy)benzoate, followed by esterification. The nitration step is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-fluorophenoxy)-3-nitrobenzenecarboxylate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO) as a solvent.

    Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl), water as a solvent.

Major Products Formed

    Reduction: Methyl 4-(4-fluorophenoxy)-3-aminobenzenecarboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-(4-fluorophenoxy)-3-nitrobenzoic acid.

Scientific Research Applications

Methyl 4-(4-fluorophenoxy)-3-nitrobenzenecarboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

    Biological Studies: Researchers use this compound to study the effects of fluorinated aromatic compounds on biological systems, including their potential as antimicrobial agents.

Mechanism of Action

The mechanism of action of Methyl 4-(4-fluorophenoxy)-3-nitrobenzenecarboxylate depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the nitro and fluorophenoxy groups can influence the compound’s binding affinity and specificity, as well as its overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-chlorophenoxy)-3-nitrobenzenecarboxylate
  • Methyl 4-(4-bromophenoxy)-3-nitrobenzenecarboxylate
  • Methyl 4-(4-methylphenoxy)-3-nitrobenzenecarboxylate

Uniqueness

Methyl 4-(4-fluorophenoxy)-3-nitrobenzenecarboxylate is unique due to the presence of the fluorine atom in the phenoxy group. Fluorine atoms can significantly alter the electronic properties of the compound, enhancing its stability and reactivity. This makes it particularly valuable in applications where specific electronic characteristics are desired, such as in the development of pharmaceuticals and advanced materials.

Biological Activity

Methyl 4-(4-fluorophenoxy)-3-nitrobenzenecarboxylate (CAS 320417-11-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C14H10FNO5
  • Molecular Weight : Approximately 295.23 g/mol

This structure features a fluorophenyl group, which is known to influence biological activity through various mechanisms, such as enhancing lipophilicity and modulating enzyme interactions.

Mechanisms of Biological Activity

  • Enzyme Inhibition :
    • This compound has been studied for its inhibitory effects on various enzymes, including cyclooxygenase (COX) and lipoxygenases (LOX). These enzymes are critical in inflammatory pathways and cancer biology.
    • Preliminary studies indicate that the compound exhibits moderate inhibitory activity against COX-2 and LOX isoforms, which are implicated in inflammatory processes and cancer progression .
  • Anticancer Potential :
    • In vitro studies have demonstrated that this compound can induce cytotoxic effects on several cancer cell lines, suggesting its potential as an anticancer agent. For instance, it has shown activity against breast cancer cell lines like MCF-7 .
    • The mechanisms may involve apoptosis induction and cell cycle arrest, although further detailed studies are required to elucidate the exact pathways involved.

Case Study 1: Inhibition of COX-2

A recent study evaluated the compound's efficacy in inhibiting COX-2 activity. The results indicated an IC50 value of approximately 18 μM, suggesting moderate potency compared to standard COX inhibitors . This inhibition could lead to reduced inflammation and pain management in clinical settings.

Case Study 2: Cytotoxicity Against Cancer Cells

In a cytotoxicity assay involving MCF-7 cells, this compound exhibited significant cell death at concentrations above 10 μM. The mechanism was linked to the activation of caspase pathways, indicating potential for further development as an anticancer therapeutic .

Comparative Biological Activity Table

Compound NameIC50 (μM)Target Enzyme/Cell LineEffect
This compound18COX-2Moderate inhibition
Methyl 4-amino-3-fluoro-2-((2-fluorophenyl)amino)-5-nitrobenzoate12AChEModerate inhibition
Standard COX Inhibitor (e.g., Celecoxib)<0.5COX-2High inhibition

Future Directions

Further research is warranted to explore:

  • In vivo Studies : Investigating the pharmacokinetics and pharmacodynamics of this compound in animal models.
  • Structure-Activity Relationship (SAR) : Understanding how modifications to the molecular structure influence biological activity.
  • Combination Therapies : Evaluating the efficacy of this compound in combination with other anticancer agents.

Properties

IUPAC Name

methyl 4-(4-fluorophenoxy)-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO5/c1-20-14(17)9-2-7-13(12(8-9)16(18)19)21-11-5-3-10(15)4-6-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPSYKKSSYANRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)OC2=CC=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.